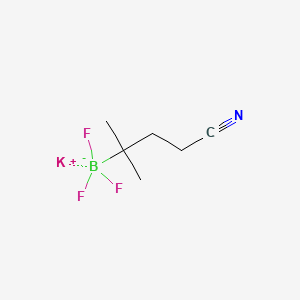
Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide is a chemical compound with the molecular formula C6H10BF3KN and a molecular weight of 203.0548 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
The synthesis of Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) under specific conditions . This method is efficient and yields a stable organotrifluoroborate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide is known to undergo various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents are required.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology and Medicine: The compound’s derivatives may be explored for potential biological activities, although specific applications in medicine are still under research.
Mécanisme D'action
The mechanism of action of Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling . This process, known as transmetalation, is a key step in forming carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparaison Avec Des Composés Similaires
Potassium(4-cyano-2-methylbutan-2-yl)trifluoroboranuide can be compared with other organotrifluoroborate salts, such as potassium phenyltrifluoroborate and potassium methyltrifluoroborate . These compounds share similar stability and reactivity profiles but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific cyano and methyl substituents, which can provide distinct reactivity patterns in synthetic applications.
Propriétés
Numéro CAS |
2803127-27-5 |
|---|---|
Formule moléculaire |
C6H10BF3KN |
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
potassium;(4-cyano-2-methylbutan-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H10BF3N.K/c1-6(2,4-3-5-11)7(8,9)10;/h3-4H2,1-2H3;/q-1;+1 |
Clé InChI |
KFZSQUJUKMHZQK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C(C)(C)CCC#N)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


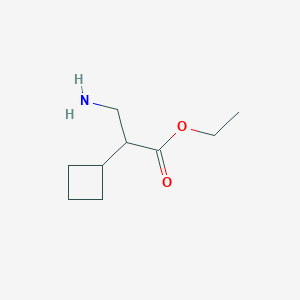

![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
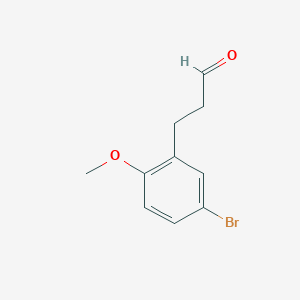
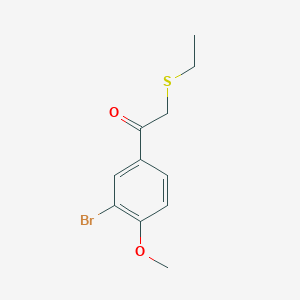
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
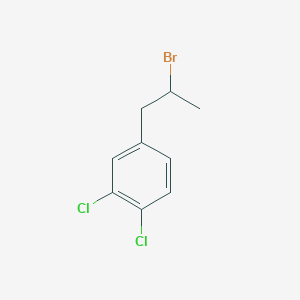
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
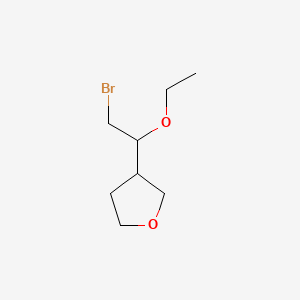
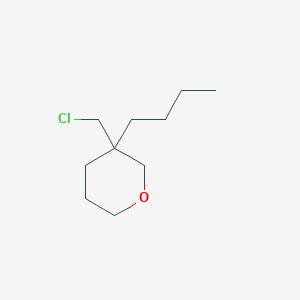
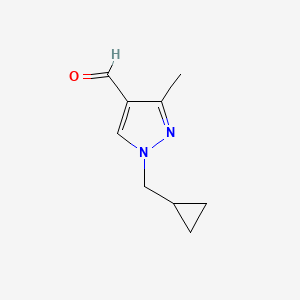
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
